molecular formula C16H22N4OS B2845103 3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 896707-66-7

3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B2845103
CAS RN: 896707-66-7
M. Wt: 318.44
InChI Key: XCVUAIYYKDFRKR-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” is a complex organic molecule. It is related to the class of compounds known as pyrido[2,3-d]pyrimidines . These compounds are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .


Molecular Structure Analysis

The molecular structure of this compound was solved using a dual-space algorithm and refined by full-matrix least squares against F2 .


Chemical Reactions Analysis

The chemical reactions involving this compound appear to be complex and involve several steps. The cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, results in the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Polymorphism in Pyrimidin-6(1H)-one Derivatives

Research by Glidewell, Low, Marchal, and Quesada (2003) explored the polymorphism in related pyrimidin-6(1H)-one derivatives. They found that these derivatives can exhibit different polymorphic forms, linked by hydrogen bonds and aromatic pi-pi interactions, impacting their physical properties and potential applications in scientific research (Glidewell et al., 2003).

Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives

Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives. These compounds exhibit a wide spectrum of biological activities, suggesting their potential in various scientific research areas, including antimicrobial and anticancer studies (Bassyouni & Fathalla, 2013).

Novel Thiopyrimidine-Glucuronide Compounds

Wanare (2022) worked on the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds. These compounds were created through oxidation and reaction processes, demonstrating the versatility of pyrimidine derivatives in creating new chemical entities for research (Wanare, 2022).

Pyrido[2,3-d]pyrimidine Derivatives and Antitumor Activity

Gineinah et al. (2013) synthesized new pyrido[2,3-d]pyrimidine derivatives and evaluated their antitumor activity. This research underlines the importance of pyrimidine derivatives in developing new antitumor agents (Gineinah et al., 2013).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands of the histamine H4 receptor, highlighting the role of pyrimidine derivatives in developing therapeutic agents for inflammatory and pain conditions (Altenbach et al., 2008).

properties

IUPAC Name

3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12-5-10-19(11-6-12)8-3-9-20-15(21)13-4-2-7-17-14(13)18-16(20)22/h2,4,7,12H,3,5-6,8-11H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVUAIYYKDFRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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